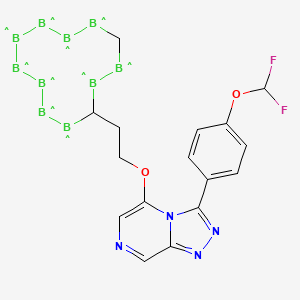![molecular formula C27H22F2N4O3 B10797396 3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797396.png)
3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-567 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications, particularly in the field of malaria treatment. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-567 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
Industrial production of OSM-S-567 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
OSM-S-567 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Medicine: The compound’s ability to inhibit specific enzymes and pathways in the malaria parasite has significant implications for the treatment of malaria.
Industry: OSM-S-567 can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of OSM-S-567 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in the same screening process.
Uniqueness
OSM-S-567 stands out due to its high potency and low toxicity compared to other similar compounds. Its unique structure allows for effective inhibition of the target enzyme with minimal side effects, making it a promising candidate for further development.
Properties
Molecular Formula |
C27H22F2N4O3 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C27H22F2N4O3/c28-27(29)36-22-11-9-21(10-12-22)26-32-31-24-16-30-17-25(33(24)26)34-14-13-19-7-4-8-23(15-19)35-18-20-5-2-1-3-6-20/h1-12,15-17,27H,13-14,18H2 |
InChI Key |
CGZBFPBJKVQMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCOC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797313.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]acetamide](/img/structure/B10797317.png)
![5-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-2-fluoroaniline](/img/structure/B10797324.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate](/img/structure/B10797325.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797326.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenoxyethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797333.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797339.png)
![Methyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B10797344.png)
![3-[4-(Difluoromethoxy)phenyl]-5-phenoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797354.png)
![Tert-butyl 4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]piperidine-1-carboxylate](/img/structure/B10797361.png)
![(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797362.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797377.png)
